molecular formula C11H7F3N2O3S B2832319 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1508650-42-7

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2832319
CAS No.: 1508650-42-7
M. Wt: 304.24
InChI Key: ZFCVPYDPOGNYGU-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a carboxylic acid group at the 4-position of the thiazole core. This compound is synthesized with high purity (≥95%) and is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group, which enhance metabolic stability and modulate intermolecular interactions .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-2-6(4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVPYDPOGNYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
  • 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (): Molecular formula: C₁₂H₉F₃N₂O₂S Molecular weight: 302.27 g/mol The trifluoromethyl group at the phenyl meta position increases hydrophobicity compared to the trifluoromethoxy group.
  • 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (): Molecular formula: C₁₁H₆F₃N O₂S Molecular weight: 273.23 g/mol The para-substituted trifluoromethyl group creates distinct steric and electronic effects compared to the meta-trifluoromethoxy analog. The absence of an amino linker may reduce flexibility in target binding .
Halogen Substituents: Chloro (-Cl) and Fluoro (-F)
  • The 4-carboxylic acid position matches the target compound .
  • 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (): Molecular formula: C₁₁H₈FN₃O₃S Molecular weight: 281.26 g/mol A urea linkage (-NH-C(=O)-NH-) replaces the direct amino bridge, introducing additional hydrogen-bonding capacity. The para-fluoro group offers moderate electron-withdrawing effects .

Positional Isomerism and Functional Group Modifications

Carboxylic Acid Position on the Thiazole Ring
  • 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid () places the carboxylic acid at the 5-position, reducing steric hindrance near the phenylamino group compared to the 4-position in the target compound. This may influence binding pocket compatibility .
Ester Derivatives
  • Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate (): Molecular formula: C₁₂H₁₁FN₂O₂S Molecular weight: 278.29 g/mol The ethyl ester group increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous environments. The ortho-fluoro substituent introduces steric hindrance .

Physicochemical and Structural Implications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Carboxylic Acid Position
Target Compound () C₁₁H₇F₃N₂O₃S 304.25 3-OCF₃ phenylamino 4
4-Methyl-5-carboxy analog () C₁₂H₉F₃N₂O₂S 302.27 3-CF₃ phenylamino, 4-methyl 5
2-(3-Chlorophenyl) analog () C₁₀H₆ClNO₂S 239.67 3-Cl phenyl 4
Urea-linked fluoro analog () C₁₁H₈FN₃O₃S 281.26 4-F phenylurea 4
Para-CF₃ analog () C₁₁H₆F₃NO₂S 273.23 4-CF₃ phenyl 4
  • Steric Considerations : Meta-substituted analogs (e.g., target compound) allow for better spatial accommodation in enzyme active sites compared to para-substituted derivatives.
  • Biological Relevance : The 4-carboxylic acid position is conserved across multiple analogs, suggesting its critical role in ionic or hydrogen-bond interactions with biological targets .

Q & A

Q. What are the optimized synthetic routes for 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

  • Condensation reactions between thioamides and α-haloketones or aldehydes to form the thiazole ring .
  • Introduction of the 3-(trifluoromethoxy)phenylamino group via nucleophilic substitution or coupling reactions. The trifluoromethoxy group requires careful handling due to its electron-withdrawing nature, which may necessitate anhydrous conditions and catalysts like Pd for cross-coupling .
  • Yield optimization often involves temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF). Purity is confirmed via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiazole ring, trifluoromethoxy group (δ ~58 ppm for 19^19F), and carboxylic acid proton (δ ~12 ppm) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C10_{10}H7_7F3_3N2_2O3_3S: 293.0135) ensures molecular formula accuracy .
  • HPLC : Purity assessment (>97%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers design in vitro assays to evaluate its biological activity?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, with IC50_{50} determination via dose-response curves .
  • Cellular assays : Test cytotoxicity in cancer lines (e.g., MTT assay) and compare with structurally similar thiazoles (e.g., 2-phenylthiazole-4-carboxylic acid derivatives) to assess the impact of the trifluoromethoxy group .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies explain the role of the trifluoromethoxy substituent in bioactivity?

  • The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy or hydrogen analogs, improving membrane permeability .
  • Electron-withdrawing effects may modulate binding to targets like kinases; compare activity with 2-(3-chlorophenyl)thiazole-4-carboxylic acid (CAS 845885-82-7) to isolate electronic vs. steric contributions .
  • Substitution patterns : Replace the trifluoromethoxy group with trifluoromethyl (e.g., 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, CAS 144059-86-9) to evaluate changes in target affinity .

Q. How can contradictory solubility data across studies be resolved methodologically?

  • Solvent screening : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (pH 7.4) with co-solvents like PEG-400. Use dynamic light scattering (DLS) to detect aggregation .
  • Thermodynamic solubility : Measure via shake-flask method, comparing results with computational predictions (e.g., LogP from ACD/Labs). Discrepancies may arise from polymorphic forms or impurities .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid may form hydrogen bonds with Lys/Arg residues, while the trifluoromethoxy group engages in hydrophobic contacts .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; compare with analogs lacking the trifluoromethoxy group to validate its role .

Q. How should stability studies be designed for long-term storage in research settings?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC for hydrolytic (carboxylic acid degradation) or oxidative (thiazole ring cleavage) pathways .
  • Storage recommendations : Lyophilized form at -20°C in amber vials under argon to prevent moisture absorption and photodegradation .

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